molecular formula C20H17NO3 B15170452 2-[2-(3,5-Dimethylphenyl)-2-nitroethenyl]-5-phenylfuran CAS No. 918429-40-0

2-[2-(3,5-Dimethylphenyl)-2-nitroethenyl]-5-phenylfuran

Cat. No.: B15170452
CAS No.: 918429-40-0
M. Wt: 319.4 g/mol
InChI Key: JRTWRYZPKOCFKS-UHFFFAOYSA-N
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Description

2-[2-(3,5-Dimethylphenyl)-2-nitroethenyl]-5-phenylfuran is an organic compound that belongs to the class of furan derivatives Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3,5-Dimethylphenyl)-2-nitroethenyl]-5-phenylfuran typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2-[2-(3,5-Dimethylphenyl)-2-nitroethenyl]-5-phenylfuran can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Electrophilic substitution reactions often use reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while electrophilic substitution can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-[2-(3,5-Dimethylphenyl)-2-nitroethenyl]-5-phenylfuran has several scientific research applications, including:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the synthesis of specialty chemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[2-(3,5-Dimethylphenyl)-2-nitroethenyl]-5-phenylfuran depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • **2-[2-(3,5-Dimethylphenyl)-2-nitroethenyl]-5-phenylfuran
  • **2-[2-(3,5-Dimethylphenyl)-2-nitroethenyl]-5-phenylthiophene
  • **2-[2-(3,5-Dimethylphenyl)-2-nitroethenyl]-5-phenylpyrrole

Uniqueness

This compound is unique due to its specific combination of functional groups and the presence of a furan ring. This structure imparts distinct chemical and physical properties, making it suitable for various applications that similar compounds may not be able to achieve.

Properties

CAS No.

918429-40-0

Molecular Formula

C20H17NO3

Molecular Weight

319.4 g/mol

IUPAC Name

2-[2-(3,5-dimethylphenyl)-2-nitroethenyl]-5-phenylfuran

InChI

InChI=1S/C20H17NO3/c1-14-10-15(2)12-17(11-14)19(21(22)23)13-18-8-9-20(24-18)16-6-4-3-5-7-16/h3-13H,1-2H3

InChI Key

JRTWRYZPKOCFKS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C(=CC2=CC=C(O2)C3=CC=CC=C3)[N+](=O)[O-])C

Origin of Product

United States

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